Ethyl 3-hydroxy-3-methylbutanoate
Overview
Description
Ethyl 3-hydroxy-3-methylbutanoate is a compound that has been studied in various contexts due to its relevance in different fields, including its presence in wines and its role as an intermediate in chemical syntheses. The compound's enantiomers have been assayed in commercial wines, showing higher levels in red wines compared to white wines, and have been linked to the perception of fruity aromas despite their subthreshold concentrations . Additionally, ethyl 3-hydroxy-3-methylbutanoate is structurally related to other compounds that serve as important intermediates in the synthesis of pharmaceuticals and other chemicals .
Synthesis Analysis
The synthesis of ethyl 3-hydroxy-3-methylbutanoate and its related compounds has been approached through both chemical and enzymatic methods. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, a related compound, has been synthesized using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase, highlighting the importance of obtaining optically pure enantiomers for pharmaceutical applications . Enzymatic synthesis has also been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess and yield, demonstrating the effectiveness of microbial catalysts .
Molecular Structure Analysis
The molecular structure of ethyl 3-hydroxy-3-methylbutanoate is closely related to other compounds that have been structurally characterized. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with a more complex structure, was determined by single-crystal X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns10. These structural analyses are crucial for understanding the physical and chemical properties of these compounds and their interactions in various environments.
Chemical Reactions Analysis
The chemical behavior of ethyl 3-hydroxy-3-methylbutanoate under pyrolysis conditions has been studied, showing that it undergoes a unimolecular reaction to produce acetone and ethyl acetate among other products. The reaction mechanism is proposed to proceed via a six-membered cyclic transition state . Additionally, photochemical reactions of related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, have been investigated, revealing the formation of products through radical recombination and the influence of the solvent on the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-hydroxy-3-methylbutanoate and its analogs are influenced by their molecular structure and the presence of functional groups. For instance, the enantiomers of ethyl 3-hydroxybutanoate have different olfactory thresholds and aromatic nuances, which are significant for their organoleptic impact in wine . The enantiomeric purity and yield of related compounds, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, are critical for their use as intermediates in the synthesis of anti-hypertension drugs, and their production has been optimized in bioreactors .
Scientific Research Applications
1. Enantiomers in Wine
Ethyl 3-hydroxy-3-methylbutanoate, closely related to its isomer, ethyl 2-hydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. This ester's enantiomers were quantitated in wines, revealing the predominant presence of one enantiomer over the other. This study helps in understanding the chemical composition and sensory characteristics of wine (Gammacurta et al., 2018).
2. Pyrolysis Kinetics
The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate were examined over a range of temperatures and pressures. Understanding these kinetics is crucial for chemical manufacturing processes, especially in the design of reactors and the optimization of reaction conditions (Dominguez et al., 1996).
3. Chemo-enzymatic Elaboration
Ethyl 3-hydroxy-3-methylbutanoate is related to compounds used in synthetic approaches for complex organic molecules. Its elaboration involves stereoselective chemical and enzymatic reactions, highlighting its role in the synthesis of advanced organic compounds (Akeboshi et al., 1998).
4. Bacterial Reduction
Certain bacterial strains can reduce ethyl 3-hydroxy-3-methylbutanoate, creating products with high diastereoisomeric and enantiomeric excess. This biological transformation is important for producing optically pure compounds used in various industries, including pharmaceuticals (Miya et al., 1996).
5. Stereochemical Control in Microbial Reduction
Microbe-catalyzed reduction of related compounds to ethyl 3-hydroxy-3-methylbutanoate can be controlled by additives, affecting the selectivity of the reaction. This control is vital for producing specific enantiomers of organic compounds (Kawai et al., 1995).
properties
IUPAC Name |
ethyl 3-hydroxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDUIGHSRRIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171317 | |
Record name | Ethyl 3-hydroxy-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-methylbutanoate | |
CAS RN |
18267-36-2 | |
Record name | Ethyl 3-hydroxy-3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18267-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-3-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018267362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxy-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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